molecular formula C17H13ClFN3O2 B3071479 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-20-8

5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071479
CAS No.: 1011397-20-8
M. Wt: 345.8 g/mol
InChI Key: RBFJGUCMNCOLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1011397-20-8) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₇H₁₃ClFN₃O₂ and a molecular weight of 345.76 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 5, a cyclopropyl group at position 6, a 4-fluorophenyl group at position 1, and a methyl group at position 2. While discontinued commercially by CymitQuimica , it remains a subject of interest in medicinal chemistry for its structural versatility.

Properties

IUPAC Name

5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-8-12-13(17(23)24)14(18)15(9-2-3-9)20-16(12)22(21-8)11-6-4-10(19)5-7-11/h4-7,9H,2-3H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJGUCMNCOLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-82-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFN3O2\text{C}_{17}\text{H}_{13}\text{Cl}\text{F}\text{N}_3\text{O}_2 with a molecular weight of approximately 345.76 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its structure includes:

  • A chlorine atom at the 5-position
  • A cyclopropyl group at the 6-position
  • A 4-fluorophenyl moiety at the 1-position
  • A carboxylic acid group at the 4-position

Synthesis

The synthesis of this compound can be achieved through several methods involving cyclization and acylation reactions. Typical synthetic routes include:

  • Chlorination of phenyl derivatives.
  • Cyclization involving cyclopropylmethyl groups.
  • Acylation to introduce the carboxylic acid functionality.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

The biological activity of this compound primarily involves its interaction with specific cellular pathways. It has been shown to modulate key signaling pathways that are often dysregulated in various diseases, particularly cancer. The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as potent inhibitors of CDK2 and CDK9, with reported IC50 values of 0.36 µM and 1.8 µM respectively . This selectivity suggests potential applications in cancer therapies targeting these kinases.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells . The antiproliferative effects are attributed to its ability to induce cell cycle arrest and apoptosis in these cancer cells.

Case Studies

Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • Inhibition of CDKs : A study reported that compounds with similar structures exhibited selective inhibition against CDK2 over CDK9, demonstrating a significant therapeutic window for targeting specific cancers .
  • Combination Therapies : Research has explored the use of this compound in combination with other agents to enhance efficacy against resistant cancer cell lines, suggesting that it may overcome some forms of drug resistance .

Stability and Storage

The stability of this compound under various conditions is critical for its application in biological systems. It is generally stable under acidic conditions but may degrade under basic conditions due to hydrolysis of the carboxylic acid group .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Variations Purity (%) Reference
Target compound (1011397-20-8) C₁₇H₁₃ClFN₃O₂ 345.76 5-Cl, 6-cyclopropyl, 1-(4-fluorophenyl), 3-Me, 4-COOH 95
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1011396-74-9) C₁₆H₁₃F₂N₃O₃ 333.30 1-(2-fluorophenyl) instead of 1-(4-fluorophenyl) 95
6-[4-(Difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1011396-52-3) C₁₅H₁₁F₂N₃O₃ 319.27 6-(difluoromethoxy)phenyl instead of 6-cyclopropyl; lacks Cl 95
6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (937598-64-6) C₁₇H₁₄FN₃O₂ 311.32 Lacks Cl at position 5 95
[4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid (1018052-39-5) C₁₆H₁₃F₂N₃O₃ 333.30 Difluoromethyl and acetic acid substituents; keto group at position 6 N/A

Key Observations

Substituent Position and Electronic Effects: The 1-(4-fluorophenyl) group in the target compound (vs. 1-(2-fluorophenyl) in CAS 1011396-74-9) likely alters steric hindrance and electronic interactions due to the para-substituted fluorine’s electron-withdrawing effect . The 5-chloro substituent in the target compound increases molecular weight by ~12.5 g/mol compared to its non-chlorinated analog (CAS 937598-64-6) and may enhance lipophilicity .

The acetic acid side chain in CAS 1018052-39-5 (vs. direct carboxylic acid in the target compound) could modulate solubility or binding interactions in biological systems .

Impact of Fluorine :

  • Fluorine substitution at the phenyl ring (para vs. ortho) influences dipole moments and intermolecular interactions, as seen in the ~12.5 g/mol difference between the target compound and CAS 1011396-74-9 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with cyclopropane-containing aldehydes, followed by regioselective cyclization. For example, describes a general procedure involving equimolar reactions of aminopyrazoles with aromatic aldehydes under reflux conditions, yielding pyrazolo[3,4-b]pyridine scaffolds. Subsequent chlorination at the 5-position and cyclopropyl group introduction at the 6-position are achieved using POCl₃ and cyclopropane derivatives, respectively. Purification via column chromatography ensures high purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : X-ray crystallography (XRD) is critical for confirming the 3D structure. and highlight monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å) and hydrogen-bonding networks. Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 401.08 [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

  • Methodological Answer : Multi-step optimization is essential. demonstrates that adjusting catalysts (e.g., Pd(OAc)₂ for coupling reactions), solvents (e.g., tert-butanol for inert conditions), and temperature (93–96°C for hydrolysis) improves yields. For example, using SN sodium hydroxide for pH adjustment (6.5) during workup minimizes byproduct formation. Parallel testing of reaction durations (e.g., 17 hours vs. 24 hours) and solvent ratios (e.g., 10% isopropanol/DCM) enhances reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. emphasizes systematic structure-activity relationship (SAR) studies:

  • Functional Group Modulation : Compare bioactivity of the 6-cyclopropyl group vs. 6-ethyl or 6-chlorophenyl analogs (see and ).
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to quantify binding affinity to targets like kinases or GPCRs.
  • Statistical Analysis : Apply ANOVA to validate differences in IC₅₀ values across cell lines .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. suggests focusing on the carboxylic acid moiety (position 4) and fluorophenyl group (position 1) as key pharmacophores. Quantum mechanical calculations (DFT) assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding stability .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodological Answer : Polymorphs may form due to solvent effects or temperature gradients. and recommend:

  • Slow Evaporation : Grow single crystals in ethyl acetate/ethanol mixtures at 4°C.
  • Variable-Temperature XRD : Monitor phase transitions between 100–298 K.
  • Rietveld Refinement : Resolve disorder in cyclopropyl or methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.